Labradimil

Vue d'ensemble

Description

Il est conçu pour se lier sélectivement au récepteur de la bradykinine B2 et a une demi-vie plasmatique plus longue que la bradykinine . Le Labradimil a été développé pour augmenter la perméabilité de la barrière hémato-encéphalique, ce qui en fait un composé important pour améliorer l’administration de médicaments au cerveau .

Mécanisme D'action

Le Labradimil exerce ses effets en se liant sélectivement au récepteur de la bradykinine B2, un récepteur couplé aux protéines G. Lors de la liaison, le this compound active le récepteur, ce qui conduit à l’initiation des systèmes de messagers secondaires typiques de la bradykinine. Cela comprend des augmentations du calcium intracellulaire et du renouvellement du phosphatidylinositol . L’activation de ces voies de signalisation entraîne le désengagement transitoire des jonctions serrées des cellules endothéliales qui composent la barrière hémato-encéphalique, augmentant ainsi sa perméabilité . Ce mécanisme permet l’administration accrue d’agents thérapeutiques au cerveau .

Analyse Biochimique

Biochemical Properties

Labradimil selectively binds to bradykinin B2 receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover . This interaction with the bradykinin B2 receptor is a key aspect of this compound’s role in biochemical reactions .

Cellular Effects

This compound has been shown to temporarily enhance the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This effect is selective for the tumor and for the brain surrounding the tumor, and are particularly robust in tumor areas that are normally relatively impermeable .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a B2 bradykinin receptor agonist . It binds to these receptors and initiates a cascade of intracellular events, including increases in intracellular calcium and phosphatidylinositol turnover .

Temporal Effects in Laboratory Settings

The increase in permeability with this compound occurs rapidly but is transient, in that restoration of the BBB occurs very rapidly (2 to 5 minutes) following cessation of infusion . Even with continuous infusion of this compound, spontaneous restoration of the barrier begins to occur within 10 to 20 minutes .

Dosage Effects in Animal Models

In animal models, intravenous or intra-arterial this compound increases the uptake of many different radiolabelled tracers and chemotherapeutic agents into the tumor in a dose-related fashion . Survival studies in rodent models of both gliomas and metastatic tumors in the brain demonstrate that the enhanced uptake observed with the combination of this compound and water-soluble chemotherapeutics enhances survival to a greater extent than achieved with chemotherapy alone .

Metabolic Pathways

Its action as a B2 bradykinin receptor agonist suggests it may play a role in the bradykinin signaling pathway .

Transport and Distribution

This compound is known to increase the permeability of the BBB, suggesting it may be transported across this barrier into the brain . The specific transporters or binding proteins it interacts with are not currently known .

Subcellular Localization

Given its role in increasing BBB permeability, it is likely to be found in the vicinity of the BBB, potentially interacting with endothelial cells that comprise the BBB .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Labradimil est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cela implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est réalisée dans des conditions contrôlées pour assurer la séquence et la structure correctes du peptide .

Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique une synthèse peptidique en phase solide à grande échelle. Le processus comprend l’utilisation de synthétiseurs peptidiques automatisés, qui facilitent l’assemblage efficace et précis de la chaîne peptidique. Après la synthèse, le peptide est clivé de la résine, purifié et soumis à des mesures rigoureuses de contrôle de la qualité pour assurer sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le Labradimil subit principalement des interactions de liaison avec le récepteur de la bradykinine B2. Il ne participe généralement pas aux réactions chimiques traditionnelles telles que l’oxydation, la réduction ou la substitution. Au lieu de cela, son activité est basée sur sa capacité à imiter le ligand naturel, la bradykinine, et à activer le récepteur .

Réactifs et conditions courants : La synthèse du this compound implique l’utilisation d’acides aminés protégés, de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide et de réactifs de déprotection tels que l’acide trifluoroacétique. Ces réactifs sont utilisés dans des conditions contrôlées pour assurer l’assemblage correct du peptide .

Principaux produits formés : Le principal produit de la synthèse est le this compound lui-même. Lors de son interaction avec le récepteur de la bradykinine B2, le this compound induit une série d’événements de signalisation intracellulaire, y compris des augmentations du calcium intracellulaire et du renouvellement du phosphatidylinositol .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

Labradimil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

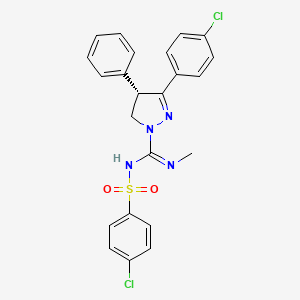

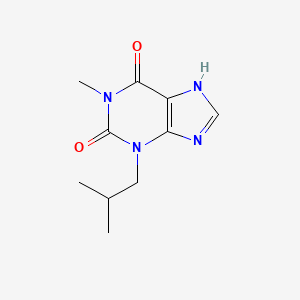

Comparaison Avec Des Composés Similaires

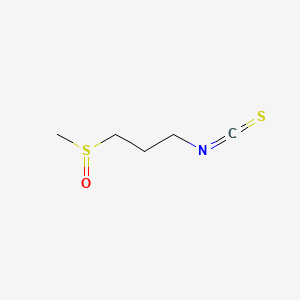

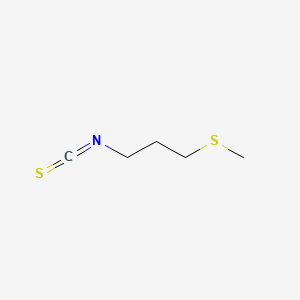

Le Labradimil est unique en sa capacité à se lier sélectivement au récepteur de la bradykinine B2 et à augmenter la perméabilité de la barrière hémato-encéphalique. Les composés similaires comprennent :

Méthionine-lysine-bradykinine : Un autre agoniste du récepteur de la bradykinine B2 qui s’est avéré améliorer l’administration transvasculaire de petites drogues chimiothérapeutiques à travers la barrière hémato-encéphalique tumorale.

La demi-vie plus longue et la liaison sélective du this compound en font un agent plus efficace pour augmenter la perméabilité de la barrière hémato-encéphalique que ces composés similaires .

Propriétés

IUPAC Name |

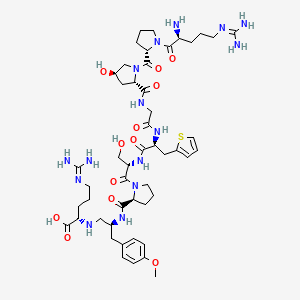

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXCXSCCZNCXCL-XMADEQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N15O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-75-9 | |

| Record name | Labradimil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labradimil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LABRADIMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

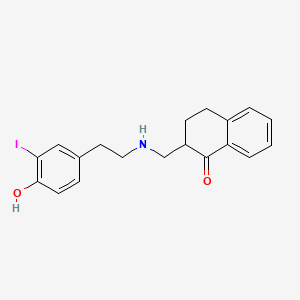

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)

![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)